molecular formula C6H15N B1196949 N,N-Dimethylbutylamine CAS No. 927-62-8

N,N-Dimethylbutylamine

Cat. No.: B1196949
CAS No.: 927-62-8
M. Wt: 101.19 g/mol
InChI Key: DJEQZVQFEPKLOY-UHFFFAOYSA-N
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Description

Structural and Molecular Characterization of N,N-Dimethylbutylamine

The specific arrangement of atoms and bonds in this compound dictates its chemical behavior and physical properties, which are fundamental to its application in research.

Molecular Formula and Weight in the Context of Tertiary Amines

This compound is classified as a tertiary amine, which means the nitrogen atom is bonded to three alkyl groups. hmdb.caebi.ac.uk In this case, it is bonded to two methyl groups and one butyl group. hmdb.caebi.ac.uknih.gov Its molecular formula is C6H15N, and it has a molecular weight of approximately 101.19 g/mol . hmdb.canih.govscbt.comnist.gov This structure results in a compound that is a very strong basic compound. hmdb.ca

Interactive Data Table: Molecular Properties of this compound

PropertyValue
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
IUPAC NameN,N-dimethylbutan-1-amine
CAS Number927-62-8

Isomeric Considerations and Structural Homologs

This compound has several isomers, which are molecules with the same molecular formula but different structural arrangements. Some examples of its isomers include:

(R)-(-)-2-aminohexane

(S)-(+)-2-aminohexane

Diisopropylamine (B44863)

3,3-dimethyl-2-butanamine

1,3-dimethylbutylamine (B105974)

3,3-dimethylbutylamine (B107103)

Dipropylamine (B117675)

N-ethyl-1-butanamine

N-ethylbutan-2-amine

Hexan-2-amine

Hexylamine

N-methylpentylamine

Triethylamine (B128534) stenutz.eu

Structural homologs of this compound include other tertiary amines where the alkyl groups are varied, such as N,N-dimethylethylamine and N,N-dimethylpropylamine. google.com These variations in structure, particularly the branching and length of the alkyl chains, can influence the compound's physical properties and reactivity due to steric effects.

Spectroscopic Fingerprints and Advanced Analytical Confirmation

The definitive identification of this compound relies on a combination of modern spectroscopic techniques.

Infrared (IR) Spectroscopy: As a tertiary amine, the IR spectrum of this compound is characterized by the absence of N-H stretching bands, which are typically seen in primary and secondary amines. oregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy will show characteristic signals for the protons on the butyl and methyl groups, with chemical shifts and splitting patterns that confirm their connectivity. Protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the 2-3 ppm range. oregonstate.edu

¹³C NMR spectroscopy provides information on the carbon skeleton, with the carbons attached to the nitrogen atom showing a characteristic downfield shift. oregonstate.edu

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov A key fragmentation pattern for amines is α-cleavage, which for this compound would result in the formation of a stable iminium cation. oregonstate.edu

Interactive Data Table: Spectroscopic Data for this compound

TechniqueKey Features
IR SpectroscopyAbsence of N-H stretching bands
¹H NMR SpectroscopySignals for butyl and methyl protons, with those adjacent to nitrogen deshielded
¹³C NMR SpectroscopyCharacteristic shifts for carbons bonded to nitrogen
Mass SpectrometryMolecular ion peak and fragmentation patterns typical of tertiary amines

Historical Context and Evolution of Research on Tertiary Amines

The study of this compound is part of the broader history of amine chemistry, which has been foundational to the development of organic chemistry. ijrpr.com

Early Discoveries and Fundamental Studies of Amine Reactivity

The synthesis of amines dates back to the early days of organic chemistry, with initial methods involving the reaction of ammonia (B1221849) with alkyl halides. numberanalytics.com The study of amines has been crucial in developing fundamental concepts of organic chemistry, including nucleophilicity, basicity, and reaction mechanisms like nucleophilic substitution and elimination. ijrpr.comlibretexts.org Over time, more sophisticated methods for amine synthesis were developed, such as the Gabriel synthesis for primary amines and various reductive amination techniques. numberanalytics.comchemrxiv.org Early research also established the reactivity of amines with various functional groups, leading to the formation of amides, imines, and other nitrogen-containing compounds. libretexts.orglibretexts.org

Emergence of this compound in Specific Research Domains

This compound has found specific applications in several areas of chemical research and industry. It is notably used as a catalyst in the production of polyurethanes and epoxy resins. google.comgoogle.comresearchgate.netepo.org In polyurethane foam production, tertiary amines like this compound catalyze the reaction between isocyanates and polyols. google.comresearchgate.netohans.com In epoxy resin systems, it can act as a curing agent or catalyst, promoting the polymerization process. google.comsmolecule.comgoogleapis.com Furthermore, its properties make it a subject of study for understanding structure-reactivity relationships among amines and in the development of new functional materials. solubilityofthings.comresearchgate.net

Significance and Rationale for In-depth Academic Investigation

The distinct properties of this compound, stemming from its tertiary amine nature, make it a subject of in-depth academic investigation. Researchers are interested in its nucleophilicity and steric hindrance to better understand the fundamental principles of amine reactivity, which is crucial for predicting the behavior of compounds in chemical reactions. solubilityofthings.com

This compound serves as a crucial building block in the intricate field of organic synthesis. solubilityofthings.comscbt.com Its utility stems from the reactive nature of its tertiary amine group, which allows for its incorporation into more complex molecular architectures through various chemical transformations. smolecule.com

The compound is frequently employed as a precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. solubilityofthings.comfiveable.me Its structural motif can be found as a key intermediate in the production of biologically active compounds. solubilityofthings.com The ability of this compound to participate in reactions such as alkylation and acylation makes it a versatile tool for synthetic chemists. smolecule.com For instance, it can be used in the synthesis of ionic liquids, such as [DMBA][HSO₄], highlighting its role in creating novel materials with unique properties.

Furthermore, the synthesis of this compound itself can be achieved through several methods, including the alkylation of dimethylamine (B145610) or the reductive amination of butanal with dimethylamine. smolecule.com This accessibility further enhances its utility as a foundational component in synthetic chemistry.

A notable application of this compound is in scandium-catalyzed hydroaminoalkylation reactions, where it has been shown to produce yields as high as 87%. This demonstrates its effectiveness as a reagent in transition metal-catalyzed processes, a cornerstone of modern organic synthesis.

Table 1: Synthetic Applications of this compound

Application AreaSpecific UseResearch Finding
Organic SynthesisPrecursor for Ionic LiquidsUsed in the synthesis of [DMBA][HSO₄].
CatalysisReagent in HydroaminoalkylationAchieves 87% yield in scandium-catalyzed reactions.
Complex Molecule SynthesisIntermediateServes as an intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.comfiveable.mesmolecule.com

This compound plays a significant role as a catalyst in various chemical reactions, facilitating the transformation of reactants into desired products. nih.govhaz-map.com Its catalytic activity is often attributed to its Lewis basicity, which allows it to interact with and activate other molecules. smolecule.com

Research into the synthesis of N,N-dimethyl-n-butylamine itself has been driven by the need for more environmentally friendly and economically viable methods. topicsonchemeng.org.my Studies have investigated the use of n-butylamine and methanol (B129727) with a catalyst to improve atom economy. topicsonchemeng.org.my

The compound also serves as a valuable tool for studying reaction mechanisms. For example, in the context of preparing sodium diisopropylamide (NaDA), a strong base used in organic synthesis, this compound can be used as a weakly coordinating trialkylamine. nih.gov This allows for the preparation of stable stock solutions of NaDA and provides insights into the role of solvent and ligand effects on the reactivity of organometallic reagents. nih.gov Furthermore, the assumed reaction mechanism for the amination of alcohols involves the dehydrogenation of the alcohol to an aldehyde, which is then aminated and hydrogenated, a process where the catalyst's properties are critical. google.com

Table 2: Catalytic and Mechanistic Studies Involving this compound

Research AreaRole of this compoundKey Insight
Polyurethane ProductionTertiary Amine CatalystFacilitates the reaction between polyisocyanates and polyols. google.com
Catalyst SynthesisTarget CompoundDevelopment of efficient synthesis routes from n-butylamine and methanol. topicsonchemeng.org.my
Mechanistic StudiesCoordinating AmineUsed to prepare and stabilize reactive bases like sodium diisopropylamide. nih.gov
Amination ReactionsComponent in Catalytic SystemsThe reaction mechanism is thought to involve dehydrogenation, amination, and hydrogenation steps. google.com

The application of this compound extends into the realm of advanced materials science and biomedical research, where its chemical properties are harnessed to create functional polymers and materials with specific characteristics. solubilityofthings.com

One significant application is in the functionalization of polymers. For instance, this compound is used to quaternize chloromethylated polysulfone, a process that introduces quaternary ammonium (B1175870) groups into the polymer structure. researchgate.netmdpi.com This modification alters the polymer's properties, such as its solubility and chain flexibility, which is crucial for its processability and potential applications as ion-exchange membranes or for creating biomedical materials. researchgate.net The resulting quaternized polysulfones (QPSF) have been investigated for their conformational properties and have shown potential as antibacterial coatings and dialysis membranes. researchgate.netmdpi.com

In the field of nanotechnology, this compound has been used to introduce ammonium groups into the core of dual-degradable nanoparticles. rsc.org This is achieved through a quaternization reaction with remaining bromomethyl groups on the nanoparticle precursor. rsc.org These functionalized nanoparticles are being explored for their potential as smart nanocarriers for drug and gene delivery. rsc.org

Furthermore, this compound has been utilized in the fabrication of polystyrene-based monolithic columns for nano-liquid chromatography, which are used for the separation of proteins. lookchem.com It has also been employed as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC/MS) for the analysis of oligonucleotides. lookchem.com In the development of electronic materials, a derivative, (this compound)trimethylindium (DATI), has been studied as a precursor for the plasma-enhanced atomic layer deposition of indium oxide films, which are important for high-performance field-effect transistors. acs.org Research has also shown that porous organic polymers functionalized with this compound exhibit a high capacity for adsorbing perfluorooctanoic acid (PFOA), a persistent environmental pollutant. nih.gov

Some studies have indicated that compounds with amine groups, like this compound, may possess antimicrobial properties, which opens avenues for the development of new antibacterial agents. solubilityofthings.com Specifically, materials based on quaternized polysulfones using this compound have demonstrated antibacterial activity against both E. coli and S. aureus. mdpi.com The compound has also been identified in human blood, and its presence is considered part of the human exposome, which is the totality of human environmental exposures. hmdb.ca

Table 3: Applications in Materials Science and Biomedical Research

Application AreaSpecific Use of this compoundOutcome/Potential Application
Polymer ModificationQuaternizing agent for polysulfonesImproved solubility and functionality for membranes. researchgate.netmdpi.com
NanotechnologyFunctionalization of nanoparticlesCreation of smart nanocarriers for drug and gene delivery. rsc.org
Analytical ChemistryComponent in chromatography columns and mobile phasesSeparation of proteins and analysis of oligonucleotides. lookchem.com
Advanced MaterialsPrecursor for thin film depositionFabrication of indium oxide films for transistors. acs.org
Environmental RemediationFunctionalization of porous polymersHigh-capacity adsorbent for PFOA. nih.gov
Biomedical MaterialsActive group in antibacterial materialsInhibition of E. coli and S. aureus growth. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylbutan-1-amine
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InChI

InChI=1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3
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InChI Key

DJEQZVQFEPKLOY-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(C)C
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Molecular Formula

C6H15N
Record name N,N-DIMETHYL-N-BUTYLAMINE
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DSSTOX Substance ID

DTXSID8047472
Record name N,N-Dimethylbutylamine
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Molecular Weight

101.19 g/mol
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Physical Description

N,n-dimethyl-n-butylamine appears as a clear liquid with an ammonia-like odor. Ingestion may irritate or burn the mouth, throat, esophagus and stomach. May cause nausea, vomiting and diarrhea. Inhalation of vapors may irritate the respiratory system and cause pulmonary edema. Contact with the skin may cause burns. Eye contact may cause corrosion to the eyes and contact with the vapor may temporarily blur vision. Vapors heavier than air and may travel considerable distance to a source of ignition and flash back., Clear liquid with an ammoniacal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name N,N-DIMETHYL-N-BUTYLAMINE
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Vapor Pressure

45.5 [mmHg]
Record name N,N-Dimethylbutylamine
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CAS No.

927-62-8
Record name N,N-DIMETHYL-N-BUTYLAMINE
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Record name 1-(N,N-Dimethylamino)butane
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Advanced Synthetic Methodologies and Mechanistic Investigations of N,n Dimethylbutylamine

Catalytic Alkylation Pathways for N,N-Dimethylbutylamine Synthesis

Catalytic alkylation represents a direct approach to forming the C-N bonds necessary for synthesizing this compound. This pathway typically involves the reaction of an amine with an alkylating agent.

The synthesis of this compound via direct alkylation proceeds through a nucleophilic substitution (SN2) mechanism. In this reaction, an amine acts as the nucleophile, attacking an electrophilic alkyl halide. For the synthesis of this compound, this would typically involve the reaction of dimethylamine (B145610) with a butyl halide, such as 1-bromobutane (B133212).

The mechanism is a single, concerted step where the nucleophilic nitrogen atom of dimethylamine attacks the electrophilic carbon of the butyl halide, simultaneously displacing the halide leaving group. masterorganicchemistry.com A significant challenge in this method is controlling the extent of alkylation. The product, this compound, is itself a nucleophile and can react further with the butyl halide to form a quaternary ammonium (B1175870) salt. This over-alkylation is a common side reaction because the tertiary amine product is often a better nucleophile than the secondary amine reactant. masterorganicchemistry.com

Substrate selection is critical. Primary alkyl halides, like 1-bromobutane or 1-iodobutane, are preferred as they are less sterically hindered and thus more reactive in SN2 reactions. Methyl halides are noted as the most reactive alkyl halides in these types of reactions due to minimal steric hindrance. masterorganicchemistry.com The choice of amine is equally important; starting with dimethylamine is the most direct route.

Achieving high yield and purity in the synthesis of this compound via SN2 alkylation requires careful optimization of several reaction parameters. The goal is to maximize the rate of the desired mono-alkylation reaction while suppressing subsequent reactions.

Key parameters for optimization include the choice of solvent, temperature, and the molar ratio of reactants. Solvents like acetonitrile (B52724) can provide a good balance between conversion and selectivity. scielo.brchemrxiv.org Temperature control is also crucial, as higher temperatures can increase the rate of undesired side reactions. Perhaps the most effective strategy to minimize over-alkylation is to use a significant excess of the starting amine (dimethylamine). This ensures that the alkyl halide is more likely to encounter a molecule of the starting amine rather than the product amine, thus favoring the formation of the desired tertiary amine.

The following table outlines key parameters and their general effects on the optimization of amine alkylation reactions.

ParameterEffect on ReactionOptimization Goal for High Yield & Purity
Temperature Higher temperatures increase reaction rates but can also promote side reactions like elimination and over-alkylation.Maintained at the lowest effective level to ensure a reasonable reaction rate while minimizing byproducts. researchgate.net
Solvent The polarity and protic/aprotic nature of the solvent affect the solubility of reactants and the stability of transition states.Aprotic polar solvents (e.g., Acetonitrile, THF) are often effective for SN2 reactions. scielo.brresearchgate.net
Molar Ratio The ratio of amine to alkylating agent is critical.A large excess of the initial amine (e.g., dimethylamine) is used to outcompete the product amine, reducing the formation of quaternary ammonium salts. masterorganicchemistry.com
Catalyst Phase-transfer catalysts can be used to facilitate reactions between reactants in different phases.Selection of an appropriate catalyst can enhance the reaction rate under milder conditions.
Leaving Group The reactivity of the alkyl halide depends on the leaving group (I > Br > Cl).A more reactive leaving group (e.g., iodide) allows for milder reaction conditions but may be more expensive.

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve the efficiency and environmental footprint of reactions.

Co/Ni Catalysts: Cobalt (Co) and Nickel (Ni) are non-precious metals that have shown high catalytic capability in various amine syntheses. Co-based catalysts, in particular, have been developed as effective substitutes for noble metals in reductive amination processes. nih.gov These catalysts, often prepared as nanoparticles, can be supported on materials like alumina. mdpi.com While prominently used in hydrogenation and reductive amination, their application can be extended to other C-N bond-forming reactions, offering a cost-effective and sustainable alternative to traditional methods. mdpi.com For instance, cobalt nanoparticles have demonstrated superior selectivity towards benzylamine (B48309) in the reductive amination of benzaldehyde (B42025) and ammonia (B1221849), effectively inhibiting side reactions. nih.gov

Biogenic Cu-Zr Bimetallic Nanoparticles: A particularly innovative and green approach involves the use of biogenically synthesized nanoparticles. Copper-Zirconium (Cu-Zr) bimetallic nanoparticles (BNPs) have been successfully synthesized using plant extracts, such as Azadirachta indica, as reducing and stabilizing agents. nih.govacs.org These Cu-Zr BNPs have proven to be highly efficient catalysts for the selective N-alkylation of amines. nih.govacs.org In a model reaction, these catalysts achieved up to 91% selectivity for N-methylated amines at 180°C. A key advantage of this heterogeneous catalyst is its reusability; it can be used for five consecutive cycles with minimal loss of activity. nih.govacs.org The use of bimetallic systems often leads to enhanced catalytic activity due to synergistic effects between the two metals. researchgate.netnih.gov

Alternative Synthetic Routes and Derivatization Strategies

Beyond direct alkylation, alternative synthetic routes offer greater control and versatility. Reductive amination is a cornerstone of this approach.

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing amines. wikipedia.org This two-step, one-pot process converts a carbonyl group to an amine via an intermediate imine. masterorganicchemistry.com To synthesize this compound, the reaction would involve butanal (an aldehyde) and dimethylamine (a secondary amine).

The mechanism begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of butanal. This is followed by the loss of a water molecule to form an iminium ion intermediate. chemistrysteps.comyoutube.com This intermediate is more electrophilic than the starting aldehyde. youtube.com In the second step, a reducing agent, present in the same reaction vessel, reduces the iminium ion to the final tertiary amine product, this compound. masterorganicchemistry.comchemistrysteps.com

A crucial aspect of this technique is the choice of reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable because they would reduce the starting aldehyde before the iminium ion can form. chemistrysteps.com Milder reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is selective for reducing the iminium ion in the presence of the carbonyl group. wikipedia.orgmasterorganicchemistry.com Other suitable reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com The reaction is typically carried out under weakly acidic conditions (pH ~5-6), which helps to catalyze the formation of the iminium ion. youtube.comyoutube.com

Creating novel derivatives of this compound by modifying its butyl chain opens avenues for new chemical entities. This functionalization can be challenging due to the relative inertness of the C-H bonds on the alkyl chain. However, modern synthetic methods provide potential strategies.

One approach is through late-stage C-H functionalization, a field of growing importance in organic synthesis. This could involve transition-metal-catalyzed reactions that selectively replace a hydrogen atom on the butyl chain with another functional group (e.g., a hydroxyl, halogen, or aryl group). The tertiary amine moiety within the molecule could potentially act as a directing group, guiding the catalyst to a specific position on the butyl chain.

Another strategy could involve starting with a pre-functionalized butyl precursor before the amine is introduced. For example, one could use a derivative of butanal or a functionalized butyl halide in the synthetic schemes described above (reductive amination or SN2 alkylation, respectively) to generate this compound derivatives with functional groups at desired positions on the butyl chain. The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids demonstrates how complex side chains can be incorporated using appropriate synthetic methodologies. nih.gov Such strategies allow for the systematic exploration of structure-activity relationships in fields where this compound-based structures are relevant.

Green Chemistry Approaches in this compound Synthesis

The synthesis of amines, including this compound, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, atom economy, and the use of environmentally benign reagents and conditions. Traditional methods for amine synthesis often suffer from low atom economy and the production of stoichiometric waste. wikipedia.org Modern approaches seek to overcome these limitations through catalysis and the use of sustainable feedstocks.

A prominent green strategy for synthesizing tertiary amines like this compound is the catalytic N-alkylation of amines or the direct amination of alcohols. The "hydrogen borrowing" or "hydrogen autotransfer" mechanism is a particularly atom-efficient process where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with an amine. This method avoids the use of alkyl halides, thereby reducing waste. For the synthesis of this compound, this could involve the reaction of butanol with dimethylamine, catalyzed by transition metal complexes. A variety of catalysts, including those based on iridium, ruthenium, nickel, and cobalt, have been developed for the amination of alcohols. wikipedia.orgoup.comlookchem.com An iridium catalyst bearing an N-heterocyclic carbene (NHC) ligand, for instance, has demonstrated high performance in the N,N-dimethylamination of primary alcohols using aqueous dimethylamine, eliminating the need for additional organic solvents. oup.comlibretexts.org

Another sustainable approach involves the reductive alkylation of aldehydes with secondary amines. acs.org The synthesis of this compound could be achieved by reacting butanal with dimethylamine in the presence of a reducing agent and a catalyst, such as platinum nanowires. acs.org Furthermore, the use of renewable feedstocks derived from biomass is a key goal in green synthesis. ntnu.nolibretexts.org Platform chemicals derived from biomass can serve as precursors to the necessary alcohols or aldehydes for amination reactions, shifting the reliance away from petrochemical sources. ntnu.no

Table 1: Comparison of Green Synthesis Methodologies for Tertiary Amines

MethodologyReactants for this compound SynthesisKey AdvantagesCatalyst ExamplesReference
Hydrogen Borrowing/AutotransferButanol + DimethylamineHigh atom economy; water is the only byproduct; avoids alkyl halides.Iridium-NHC, Ruthenium complexes oup.comlibretexts.org
Reductive Amination of AldehydesButanal + Dimethylamine + Reducing Agent (e.g., H₂)High efficiency; can be performed under mild conditions.Platinum nanowires, Palladium on Carbon (Pd/C) wikipedia.orgacs.org
Catalytic Amination (Direct)Butanol + DimethylamineEnvironmentally benign; can be performed in fixed-bed reactors for continuous production.Cu/Ni/Co on γ-Al₂O₃ google.com
Nucleophilic Substitution using "Green" ReagentsButyl Halide + Dimethylformamide (DMF)DMF acts as both solvent and nucleophile; one-pot reaction.Base (e.g., NaOH, Na₂CO₃) utexas.edu

Mechanistic Elucidation of this compound Reactions

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom and the nature of the C-H and C-N bonds within the molecule.

Tertiary amines like this compound can undergo several oxidative transformations. The initial step often involves either electron abstraction from the nitrogen lone pair or hydrogen abstraction from a carbon atom alpha to the nitrogen. oup.com

One primary pathway is N-oxidation , where the nitrogen atom is directly oxidized to form This compound N-oxide . This transformation is notably carried out by oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide is a key intermediate in the Cope elimination reaction. chemistrysteps.comyoutube.com

Another significant oxidative pathway is oxidative N-dealkylation . This process is crucial in the metabolism of many amine-containing compounds and can be mimicked by chemical reagents. encyclopedia.pubmdpi.comnih.gov The mechanism involves the oxidation of a carbon atom adjacent (alpha) to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes. For this compound, two dealkylation routes are possible:

Demethylation : Loss of a methyl group yields N-methylbutylamine and formaldehyde.

Debutylation : Loss of the butyl group yields dimethylamine and butanal.

Ozonolysis represents another oxidative process where ozone attacks the amine, potentially leading to fragmentation of the molecule. escholarship.orgresearchgate.net

Table 2: Major Products of this compound Oxidation

Oxidative PathwayKey Reagent/ConditionPrimary Product(s)Reference
N-OxidationHydrogen Peroxide (H₂O₂)This compound N-oxide chemistrysteps.com
Oxidative N-DemethylationEnzymatic (e.g., Cytochrome P450) or Chemical OxidantsN-Methylbutylamine, Formaldehyde encyclopedia.pubmdpi.com
Oxidative N-DebutylationEnzymatic or Chemical OxidantsDimethylamine, Butanal encyclopedia.pubmdpi.com
Cope EliminationHeat (thermal decomposition of the N-oxide)1-Butene, N,N-Dimethylhydroxylamine masterorganicchemistry.compearson.com

The C-N single bonds in tertiary amines are generally stable and resistant to reduction. Unlike functional groups such as amides or imines, which are readily reduced to amines, the direct reduction of a saturated amine is not a common transformation under standard laboratory conditions. acs.orgorganic-chemistry.org

However, cleavage of the C-N bond can be achieved under more forcing conditions through a process known as hydrogenolysis . This typically requires high pressures of hydrogen gas and a metal catalyst (e.g., palladium, nickel). In this reaction, a C-N bond is cleaved and hydrogen is added across it. For this compound, hydrogenolysis could theoretically lead to the formation of smaller amine structures. Depending on which bond is cleaved, the products could include:

Butylamine (B146782) and methane (B114726) (cleavage of two N-CH₃ bonds)

N-Methylbutylamine and methane (cleavage of one N-CH₃ bond)

Dimethylamine and butane (B89635) (cleavage of the N-butyl bond)

This type of reductive cleavage is a synthetically important transformation, often referred to as N-dealkylation. nih.govnih.gov

The dimethylamino group, (-N(CH₃)₂), is a very poor leaving group due to the instability of the corresponding amide anion. Therefore, for this compound to undergo a reaction where the dimethylamino moiety is displaced, the nitrogen atom must first be converted into a better leaving group.

One classic method for achieving this is the von Braun reaction . wikipedia.orgresearchgate.net In this reaction, a tertiary amine reacts with cyanogen (B1215507) bromide (BrCN). The nitrogen atom of this compound acts as a nucleophile, attacking the cyanogen and displacing the bromide ion to form a quaternary cyanoammonium salt intermediate. The bromide ion then acts as a nucleophile, attacking one of the alkyl groups attached to the nitrogen in an Sₙ2 reaction. This results in the cleavage of a C-N bond, yielding an alkyl bromide and a disubstituted cyanamide. wikipedia.orgscribd.com Depending on whether the bromide attacks a methyl or the butyl group, different products will be formed.

Another common strategy is quaternization . This compound can be exhaustively methylated, for example with excess methyl iodide, to form the quaternary ammonium salt, butyltrimethylammonium iodide. byjus.comorganicchemistrytutor.com The resulting trialkylamino group is an excellent leaving group. This salt can then undergo elimination (Hofmann elimination) upon treatment with a base like silver oxide and heat, typically yielding the least substituted alkene (1-butene) and trimethylamine. libretexts.orgbyjus.comwikipedia.org

The fundamental chemical property of this compound is its basicity, which arises from the lone pair of non-bonding electrons on the nitrogen atom. This lone pair can accept a proton (H⁺) from an acid.

This compound is a Brønsted-Lowry base and reacts readily with various acids in exothermic neutralization reactions to form ammonium salts. nih.gov For example, when reacted with hydrochloric acid (HCl), the nitrogen's lone pair forms a bond with the proton from HCl. This protonation of the amine results in the formation of the N,N-dimethylbutylammonium cation ([CH₃(CH₂)₃N(H)(CH₃)₂]⁺) and a chloride anion (Cl⁻). youtube.comchemicalbook.com The resulting product is an ionic compound, an amine salt, named N,N-dimethylbutylammonium chloride. This salt formation increases the water solubility of the amine. youtube.com The basicity of this compound is quantified by the pKa of its conjugate acid, which is approximately 10.2, indicating it is a moderately strong base. nih.gov

The general mechanism is a simple proton transfer: CH₃(CH₂)₃N(CH₃)₂ + H-Cl → [CH₃(CH₂)₃N(H)(CH₃)₂]⁺Cl⁻

Advanced Analytical and Spectroscopic Characterization in N,n Dimethylbutylamine Research

Chromatographic Techniques for High-Purity Analysis

Chromatography is a fundamental tool for separating and analyzing chemical mixtures. In the context of N,N-Dimethylbutylamine, various chromatographic methods are employed to ensure its purity and to utilize its properties in the separation of other molecules.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. measurlabs.com When coupled with a Flame Ionization Detector (FID), it becomes a robust method for quantifying organic compounds. measurlabs.com GC-FID is particularly well-suited for assessing the purity of volatile amines like this compound.

The principle of GC-FID involves vaporizing the sample, which is then carried by an inert gas through a long, thin column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each separated component exits the column, it is burned in a hydrogen-air flame. The combustion process produces ions, which are detected by the FID, generating a signal proportional to the amount of the compound present. This allows for the precise quantification of the main compound and any volatile impurities. measurlabs.comnih.gov Method validation for similar volatile amines has demonstrated excellent linearity, recovery, and repeatability, with low limits of detection and quantification. nih.govnih.gov

Table 1: Typical GC-FID Parameters for Volatile Amine Analysis

ParameterTypical Setting/ValuePurpose
ColumnAgilent J&W CP-Volamine or similarSpecialized column for the separation of volatile amines. nih.gov
Carrier GasHelium or HydrogenTransports the sample through the column.
Injector Temperature~250 °CEnsures rapid and complete vaporization of the sample.
Oven Temperature ProgramGradient (e.g., 50 °C to 240 °C)Separates compounds based on their different boiling points.
DetectorFlame Ionization Detector (FID)Detects and quantifies organic compounds as they elute.
Detector Temperature~280 °CPrevents condensation of analytes in the detector.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of large biomolecules. chromatographyonline.com For charged molecules like oligonucleotides, a specific mode called Ion-Pair Reversed-Phase (IP-RP) HPLC is the method of choice. mdpi.comnih.gov In this technique, this compound can be used as a key component of the mobile phase.

Oligonucleotides are polyanionic due to their negatively charged phosphate backbone, which makes them poorly retained on standard reversed-phase HPLC columns. To overcome this, an ion-pairing reagent, such as the protonated form of this compound (dimethylbutylammonium), is added to the mobile phase. mdpi.com This positively charged amine forms a neutral ion-pair with the negatively charged oligonucleotide. This complex has increased hydrophobicity, allowing it to be retained and separated on the nonpolar stationary phase of the column. The separation is influenced by factors such as the hydrophobicity of the ion-pairing reagent and the length of the oligonucleotide chain. chromatographyonline.commdpi.com

Table 2: Comparison of Ion-Pairing Reagents in Oligonucleotide HPLC

Ion-Pairing ReagentAbbreviationRelative HydrophobicityApplication Notes
Triethylammonium Acetate (B1210297)TEAALowCommonly used, but can cause signal suppression in mass spectrometry.
Dimethylbutylammonium AcetateDMBAAMediumOffers a balance of hydrophobicity for good resolution of various oligonucleotide lengths. mdpi.com
Hexylammonium AcetateHAAHighIncreased hydrophobicity improves retention and resolution, especially for longer oligonucleotides. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography technology. chromatographyonline.comliverpool.ac.uk By utilizing columns packed with smaller stationary phase particles (typically less than 2 µm), UPLC systems operate at much higher pressures than traditional HPLC systems. This results in dramatically faster analysis times, superior resolution, and increased sensitivity. liverpool.ac.uknih.gov

In the context of this compound's applications, UPLC is highly valuable for the high-throughput analysis of oligonucleotide purity and for metabolomics studies. The enhanced resolution of UPLC allows for the separation of the target oligonucleotide from closely related impurities, such as shorter synthesis products (n-1, n-2mers). The speed of UPLC is also a major advantage, enabling the rapid screening of numerous samples, which is critical in pharmaceutical development and quality control. nih.govnih.gov

Table 3: Performance Comparison of HPLC and UPLC

ParameterConventional HPLCUPLC/UHPLC
Particle Size3–5 µm< 2 µm liverpool.ac.uk
Operating Pressure~2,000–6,000 psi~10,000–18,000 psi
Analysis TimeLonger (e.g., 30–60 min)Shorter (e.g., 2–10 min) nih.gov
ResolutionGoodExcellent
Solvent ConsumptionHigherLower

Mass Spectrometry (MS) for Molecular Structure Elucidation and Adduct Suppression

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. When coupled with chromatographic techniques (LC-MS or GC-MS), it provides unparalleled specificity and sensitivity.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that allow for the analysis of large, non-volatile, and thermally fragile molecules like oligonucleotides without significant fragmentation. researchgate.net

Electrospray Ionization (ESI): This is the most common ionization source used in LC-MS. In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the droplets shrink until the charge density becomes so high that ions are ejected into the gas phase and directed into the mass spectrometer. ESI is known for its ability to produce multiply charged ions from large molecules, which brings their m/z values into the range of most mass analyzers. The addition of alkylamines, such as n-butylamine, to the mobile phase has been shown to enhance the efficiency of the ESI process, particularly in negative ion mode, leading to better coverage of metabolites and improved signal intensity. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with an excess of a matrix compound that strongly absorbs laser light. researchgate.netnih.gov A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the analyte molecules into the gas phase as ions. researchgate.net MALDI typically produces singly charged ions and is particularly useful for analyzing complex mixtures and very large biomolecules. uni-muenster.denih.gov While this compound is not a MALDI matrix, it may be present in samples purified by IP-RP-HPLC, and its presence must be considered during spectral interpretation.

Table 4: Comparison of ESI and MALDI Mass Spectrometry

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
PrincipleIonization from charged liquid droplets. nih.govLaser-induced desorption from a solid matrix. researchgate.netnih.gov
Typical AnalytesProteins, peptides, oligonucleotides, small molecules.Proteins, peptides, polymers, oligonucleotides, tissues. nih.gov
Ionization StateProduces multiply charged ions.Primarily produces singly charged ions.
CouplingEasily coupled with Liquid Chromatography (LC).Typically an offline technique, though coupling is possible.
Sample ToleranceSensitive to salts and buffers.More tolerant to salts and buffers.

A significant challenge in the ESI-MS analysis of oligonucleotides is the formation of cation adducts. nih.gov The negatively charged phosphate backbone of oligonucleotides readily attracts positively charged alkali metal cations (e.g., Na⁺ and K⁺) that are ubiquitously present in solvents and glassware. nih.gov This leads to the formation of multiple adducts ([M-nH + (n+1)Na]⁺, etc.), which complicates the mass spectrum by splitting the signal of the main compound across several peaks. This distribution of the ion signal reduces the sensitivity and makes data interpretation difficult. nih.gov

One of the most effective strategies to mitigate this issue is to use alkylamine additives, like this compound, in the mobile phase. These amines act as cation scavengers. In solution, the protonated amine (an ammonium (B1175870) ion) is present at a high concentration. These ammonium ions compete with the metal cations for the binding sites on the oligonucleotide backbone. By displacing the metal ions, the formation of metal adducts is suppressed, leading to a much cleaner mass spectrum dominated by the desired ammonium-adducted or deprotonated molecule. This results in a significant enhancement of the primary signal and improved analytical sensitivity. researchgate.net

Application in Metabolite Identification

The identification of metabolites is a crucial aspect of understanding the biological fate of xenobiotic compounds. For this compound, which has been identified in human blood, understanding its metabolic pathways relies on advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). hmdb.ca While specific metabolic pathways for this compound are not extensively detailed in dedicated studies, the methodologies for identifying metabolites of structurally similar amines are well-established.

Non-targeted metabolomics involving high-accuracy LC-MS and MS(n) capabilities is a primary tool for this purpose. researchgate.net This approach allows for the detection and tentative identification of potential metabolites in complex biological matrices like plasma and urine. nih.gov For a compound like this compound, metabolic transformations could include oxidative deamination or N-oxidation. For instance, the analysis of a related compound, N,N-dimethyltryptamine (DMT), demonstrates that its oxidative deamination leads to indole-3-acetic acid (IAA), while N-oxidation results in N,N-dimethyltryptamine-N-oxide (DMT-NO). nih.gov

The process of identifying such metabolites involves:

Sample Preparation: Extraction of the analytes from biological fluids, often through protein precipitation. nih.gov

Chromatographic Separation: Using liquid chromatography to separate the parent compound from its potential metabolites.

Mass Spectrometric Detection: Employing high-resolution mass spectrometry to determine the accurate mass of the parent and metabolite ions.

Tandem Mass Spectrometry (MS/MS): Fragmenting the ions to obtain structural information, which helps in elucidating the chemical modifications that occurred during metabolism. nih.gov

A significant challenge in metabolite identification is that compound databases often lack records for conjugated metabolites. researchgate.net Therefore, specialized software and protocols are used to annotate compounds by predicting likely metabolic conjugations and comparing fragmented spectra against theoretical structures. researchgate.net

**3.3. Advanced Spectroscopic Methods

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of elements on a material's surface. monash.educnrs-imn.fr In the context of this compound (DMBA), XPS has been employed to investigate its interaction with substrates such as silicon surfaces.

A study on the interaction of alkylamines with a Si(001) surface utilized XPS to analyze the bonding behavior of DMBA at 300 K. researchgate.net The analysis of the N(1s) and C(1s) core levels provided significant insights into the nature of the surface-adsorbate bond.

Key research findings from the XPS analysis of DMBA on Si(001) include:

High Binding Energies: The N(1s) and C(1s) peaks for DMBA on the silicon surface appeared at notably high binding energies. researchgate.net Specifically, the main N(1s) peak was observed at approximately 402.2 eV. researchgate.net

Evidence of Bond Cleavage: A smaller feature in the N(1s) spectrum was observed at a lower binding energy of around 398.9 eV. researchgate.net This secondary peak was attributed to the formation of Si-N(CH₃)₂ species, indicating that N-C bond cleavage occurs upon adsorption. researchgate.net

Increased Dissociation: When compared to trimethylamine under similar conditions, DMBA showed a significantly increased tendency for N-C bond cleavage. researchgate.net The XPS data suggests that cleavage of both the methyl and butyl groups from the nitrogen atom is likely. researchgate.net

These findings demonstrate that XPS is a powerful tool for elucidating the complex chemical interactions, including dissociative adsorption, that occur when this compound binds to a surface. researchgate.net

XPS Binding Energies for this compound on Si(001) Surface researchgate.net
Core LevelBinding Energy (eV)Interpretation
N(1s) - Main Peak~402.2DMBA bonded to the surface
N(1s) - Minor Peak~398.9Si-N(CH₃)₂ species resulting from N-C bond cleavage

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. mdpi.com For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide definitive confirmation of its molecular structure by detailing the connectivity and chemical environment of all hydrogen and carbon atoms. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule.

A singlet for the six protons of the two equivalent N-methyl groups.

A triplet for the three protons of the terminal methyl group of the butyl chain.

Two distinct multiplets for the four protons of the two methylene (-CH₂-) groups in the butyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four unique signals are expected, one for each carbon atom in a different chemical environment. The carbons directly attached to the nitrogen atom are characteristically shifted downfield.

Predicted NMR Spectral Data for this compound
NucleusGroupExpected Chemical Shift (ppm)Expected Splitting Pattern
¹H-N(CH₃)₂~2.2Singlet (s)
¹H-CH₂-N-~2.2-2.3Multiplet (m) / Triplet (t)
¹H-CH₂-CH₂-N-~1.4-1.5Multiplet (m)
¹HCH₃-CH₂-~0.9Triplet (t)
¹³C-N(CH₃)₂~45n/a
¹³C-CH₂-N-~59n/a
¹³C-CH₂-CH₂-N-~29n/a
¹³CCH₃-CH₂-~14n/a

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound is primarily characterized by the functional groups present in an aliphatic tertiary amine.

The most definitive feature in the FTIR spectrum of this compound is the absence of N-H stretching bands, which are typically observed in the 3300-3500 cm⁻¹ region for primary and secondary amines. This absence is a clear confirmation of its tertiary amine structure.

The spectrum is instead dominated by absorption bands corresponding to C-H and C-N bond vibrations:

C-H Stretching: Strong absorptions are observed in the 2800-3000 cm⁻¹ region, which are characteristic of the stretching vibrations of C-H bonds in the methyl and methylene groups of the alkyl chains. docbrown.info

C-N Stretching: Absorptions corresponding to the stretching vibrations of the C-N bonds in aliphatic amines typically appear in the 1020-1250 cm⁻¹ region. docbrown.info

C-H Bending: Vibrations related to the bending of C-H bonds are also present in the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.info

The unique pattern of peaks in the fingerprint region provides a specific spectral "fingerprint" that can be used to identify the compound. docbrown.infodocbrown.info

Characteristic FTIR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupExpected Intensity
2800-3000C-H StretchAlkane (CH₃, CH₂)Strong
1020-1250C-N StretchAliphatic AmineMedium-Weak
3300-3500N-H StretchPrimary/Secondary AmineAbsent

Theoretical and Computational Chemistry Applied to N,n Dimethylbutylamine

Quantum Mechanical (QM) Calculations for Reaction Pathways

Quantum mechanical calculations are essential for investigating the electronic structure of molecules and predicting their reactivity. These ab initio methods allow for the detailed study of chemical reactions, including the identification of transition states and the calculation of reaction energies, providing a foundational understanding of a molecule's chemical behavior.

The combustion of nitrogen-containing compounds like N,N-Dimethylbutylamine is a complex process involving fuel decomposition and the potential formation of pollutants such as soot. Computational studies on C6H15N amine isomers are instrumental in understanding these mechanisms. The general process of soot formation begins with the decomposition of the fuel into smaller radicals, which then react to form larger hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs), the precursors to soot particles. yale.edu

While detailed decomposition pathways specific to this compound are not extensively documented in dedicated studies, research on its isomers provides significant insight. Combined ReaxFF molecular dynamics (MD) simulations and quantum mechanical (QM) calculations have been used to study isomers like dipropylamine (B117675) (DPA), diisopropylamine (B44863) (DIPA), and 3,3-dimethylbutylamine (B107103) (DMBA). acs.orgnih.gov These studies predict that the primary nonaromatic soot precursors formed during the decomposition of these C6 amines are small alkenes such as ethene (C2H4), propene (C3H6), and isobutene (C4H8). acs.orgnih.gov The specific precursors depend on the molecular structure of the amine.

Experimentally, the sooting tendencies of various amines have been quantified using Yield Sooting Indices (YSIs). yale.edu Interestingly, for C6 tertiary amines, the arrangement of linear substituents on the nitrogen atom, such as in comparing triethylamine (B128534) and this compound, has a negligible effect on the sooting tendency. yale.edu This suggests that for linear amines with the same carbon number, the precise location of the amine group does not significantly alter the propensity for soot formation. yale.edu

Amine Isomer (C6H15N)Predicted Reactivity OrderMain Nonaromatic Soot PrecursorPredicted Sooting Tendency Order
Diisopropylamine (DIPA)1 (Highest)C3H62
Dipropylamine (DPA)3 (Lowest)C2H41 (Lowest)
3,3-dimethylbutylamine (DMBA)2C4H83 (Highest)

This table presents findings from combined ReaxFF and QM simulations on C6H15N amine isomers, which provide context for the potential behavior of this compound. acs.orgnih.govresearchgate.net

Potential Energy Surfaces (PES) are a cornerstone of computational chemistry, providing a multidimensional map of a molecule's energy as a function of its geometry. QM calculations are used to chart these surfaces, identifying stable molecules (local minima), transition states (saddle points), and the energy barriers between them. acs.orgnih.gov

For related amine compounds, researchers have employed QM calculations to extensively search for chemical reactions involving intermediate species and radicals identified in preliminary simulations. acs.orgnih.gov This allows for the quantitative characterization of the PES for specific chemical transformations. acs.orgnih.gov For instance, relaxed PES scans have been performed on model compounds to assess how the steric bulk of substituent groups bonded to the nitrogen center impacts the relative energy and structural properties of the molecule. researchgate.net These scans can reveal energetic limitations on bond rotation and how they influence the molecule's preferred conformation and reactivity. researchgate.net While a specific, detailed PES for this compound's transformations was not found in the surveyed literature, the established methodologies used for its isomers are directly applicable.

The structure of a molecule dictates its reactivity, and QM calculations can predict these trends. One key property is basicity, measured by the pKa value. This compound, with a pKa of 10.2, serves as a parent base in studies analyzing how structural modifications affect basicity. yuntsg.com For example, the introduction of electronegative oxygen atoms in hydroxy or methoxy (B1213986) groups at various positions along the alkyl chain leads to an incremental decrease in pKa. This inductive effect, which is nearly identical for both hydroxy and methoxy groups, can be systematically predicted as a function of the distance between the nitrogen and oxygen atoms. yuntsg.com

Furthermore, the reactivity of this compound has been investigated in the context of radiation chemistry. During gamma radiolysis, the yield of molecular hydrogen (H2) from this compound is lower than that from its secondary amine analogue, N-methylbutylamine. osti.gov This difference in reactivity is attributed to the molecular structure; the secondary amine possesses a proton on the nitrogen atom that can scavenge electrons, creating additional hydrogen atoms that contribute to H2 production. The tertiary this compound lacks this amine proton, resulting in a lower H2 yield. osti.gov

Density Functional Theory (DFT) for Electronic Structure and Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the interactions involving this compound and related compounds.

DFT calculations can provide detailed insights into the nature and strength of interactions between molecules. For switchable polarity solvents involving amines similar to DMBA, DFT analysis has been used to explore the impact of steric interactions on their function. researchgate.netacs.org These calculations can reveal how the size and shape of the amine affect its interactions with other molecules, such as the formation of hydrogen bonds between cation-anion pairs in the protonated form. researchgate.netacs.org

Research on other solute-solvent systems has demonstrated that DFT can effectively evaluate parameters like adsorption energies and modes of binding, corroborating experimental findings. researchgate.net For instance, in studies of choline (B1196258) acetate (B1210297) in aqueous solutions, DFT results have shown that solute-solute interactions decrease with the addition of water, which aligns with thermophysical measurements. researchgate.net This highlights the predictive power of DFT in understanding how solvent environments modulate intermolecular forces.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are critical in determining the structure and function of molecular systems. DFT is a valuable tool for analyzing these weak interactions.

In the context of amine-containing systems, DFT has been used to calculate the strength of hydrogen bond interactions between cation-anion pairs in protic ionic liquids, showing good correlation with experimental vibrational frequency shifts. whiterose.ac.uk Furthermore, DFT-SAPT (Symmetry-Adapted Perturbation Theory) can be used to decompose interaction energies into physically meaningful components like electrostatic, exchange, induction, and dispersion, providing a deeper understanding of the nature of the non-covalent bonds. nciatlas.org The Non-Covalent Interactions (NCI) Atlas project provides extensive benchmark datasets for such analyses, which can be applied to systems containing molecules like DMBA. nciatlas.org

Computational Modeling for Rational Design and Property Prediction

Computational modeling plays a pivotal role in the rational design of new molecules and the prediction of their properties, saving time and resources in the drug discovery and materials science fields.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design for predicting how a ligand, such as a derivative of this compound, might interact with a biological target like a protein receptor.

For instance, docking simulations using software like AutoDock Vina can predict the binding poses of small molecules in the active sites of receptors. nih.gov Studies on analogous amines have shown that N,N-dimethylation can enhance receptor binding affinity for targets like serotonin (B10506) receptors. Docking studies can help identify key interactions, such as hydrogen bonds, that contribute to binding affinity and selectivity. nih.gov For example, in a study of 1,3-dimethylamylamine (DMAA) binding to the human dopamine (B1211576) transporter (hDAT), docking simulations predicted the most favorable binding site to be the substrate binding site S1. nih.gov

Table 1: Software and Methods in Computational Docking

Software/Method Application Reference
AutoDock Vina Predicts binding poses in target receptors. nih.gov
HADDOCK Analyzes ligand-protein complexes. nih.gov
Molecular Dynamics (MD) Simulates the movement of atoms and molecules. nih.gov

Computational methods can guide the modification of a parent molecule like this compound to create derivatives with improved properties, such as enhanced selectivity for a specific biological target. nih.gov By understanding the structure-activity relationships (SAR), chemists can make targeted changes to the molecular structure.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with biological activity. researchgate.net These models, often built using descriptors derived from computational chemistry, can predict the activity of new, unsynthesized derivatives. For example, a QSAR model was developed for switchable polarity solvents based on DFT analysis to account for steric interactions. researchgate.netacs.org

Research Applications of N,n Dimethylbutylamine in Specialized Chemical Domains

Catalysis and Reaction Engineering

The catalytic activity of N,N-Dimethylbutylamine is a key feature of its application in chemical synthesis. It participates in and influences a range of chemical reactions, primarily due to its basicity and ability to coordinate with other molecules.

Function as a Catalyst in Chemical Transformations

This compound functions as a catalyst in various chemical transformations. smolecule.com Its catalytic action is often attributed to its nature as a tertiary amine, which allows it to accelerate reactions without being consumed in the process. This property is leveraged in numerous organic synthesis procedures to improve reaction rates and yields.

Promotion of Sulfonylation Reactions of Primary Alcohols

In the realm of organic synthesis, this compound has been identified as an effective catalyst for the methanesulfonylation (mesylation) of primary alcohols. rsc.orgrsc.orgresearchgate.net A study detailing a water-solvent method for sulfonylation found that while N,N-dimethylbenzylamine was effective for tosylation, this compound, along with triethylamine (B128534), was particularly effective for mesylation. rsc.orgrsc.orgresearchgate.net This process, which is a Schotten-Baumann-type reaction, represents a green chemistry approach by utilizing water as a solvent. rsc.orgresearchgate.net The choice of amine catalyst was crucial, with this compound being used in catalytic amounts (0.1 equivalents). rsc.orgrsc.org

Role as an Amine Catalyst in Polyurethane Synthesis

This compound is classified as an aliphatic amine catalyst and is utilized in the synthesis of polyurethanes. topicsonchemeng.org.myresearchgate.net Tertiary amines, including DMBA, are known to have a strong catalytic effect on the two primary reactions in polyurethane foam formation: the reaction of isocyanate with water (blowing reaction) and the reaction of isocyanate with a polyol (gelation reaction). topicsonchemeng.org.mygoogle.com The catalytic activity of amines in the polymerization reaction generally follows the order: tertiary amine > secondary amine > primary amine. topicsonchemeng.org.my DMBA's role is significant in promoting the growth of polymer chains and the expansion of the foam. topicsonchemeng.org.my To enhance economic and environmental viability, research has explored synthesizing N,N-dimethyl-n-butylamine using n-butylamine and methanol (B129727) as primary raw materials, a route with high atom utilization. topicsonchemeng.org.my

Modulation of Reaction Pathways through Lewis Basicity and Coordination

The Lewis basicity of this compound allows it to coordinate with metal centers, which can influence and modulate reaction pathways. smolecule.com This ability to act as a ligand is a valuable attribute in catalyst design and application. smolecule.com In certain catalytic amide-forming reactions using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), this compound, due to its strong basicity, can quickly convert CDMT into an acyloxytriazine intermediate, thereby influencing the reaction outcome. jst.go.jp

Materials Science and Engineering

Beyond its catalytic roles, this compound is a valuable precursor in the creation of advanced materials.

Precursor for Ionic Liquid Synthesis

This compound serves as a precursor in the synthesis of ionic liquids (ILs). Ionic liquids are salts with low melting points (typically below 100°C) that are explored for their potential as green solvents due to their low volatility and flammability. jscimedcentral.comkuleuven.be DMBA can be used to form the cation of an ionic liquid. For instance, it is a precursor for the synthesis of [DMBA][HSO₄]. The synthesis of ILs often involves the quaternization of an amine, and DMBA's structure makes it a suitable candidate for such reactions. kuleuven.be These resulting ionic liquids have diverse applications, including as catalysts and in batteries. jscimedcentral.com

Quaternization of Polysulfones for Biomedical Materials

This compound is utilized as a key reagent in the chemical modification of polysulfones to create materials suitable for biomedical applications. The process involves a quaternization reaction where DMBA reacts with a chloromethylated polysulfone (CMPSF). icmpp.ro This reaction transforms the base polymer into a cationic polysulfone containing quaternary ammonium (B1175870) side groups (PSFQ), which exhibits significantly altered and enhanced properties. sciforum.netsciforum.net

The synthesis is typically performed in a solvent such as N,N-dimethylformamide (DMF). icmpp.ro The chloromethylated polysulfone is reacted with a molar excess of this compound to ensure a high degree of conversion. icmpp.ro Research has shown that this quaternization reaction can achieve a transformation degree of nearly 98%, indicating that almost all available chloromethyl groups are successfully converted into quaternary ammonium salt groups. sciforum.net

Table 1: Synthesis Parameters for Quaternized Polysulfone (PSFQ)

ParameterValue/CompoundSource
Starting PolymerChloromethylated Polysulfone (CMPSF) icmpp.ro
Quaternizing AgentThis compound (DMBA) icmpp.ro
SolventN,N-Dimethylformamide (DMF) icmpp.ro
Molar Ratio (CMPSF:DMBA)1:1.2 icmpp.ro
Reaction Temperature60 °C icmpp.ro
Reaction Time10 hours icmpp.ro
Transformation Degree~98% sciforum.net

The resulting quaternized polysulfone (PSFQ) possesses properties that are highly desirable for biomedical materials, including improved hydrophilicity, biocompatibility, flexibility, and tensile strength. sciforum.net These functionalized polymers have been processed via techniques like electrospinning to fabricate nanofibrous scaffolds. sciforum.net Such scaffolds have demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential for use in wound dressings, tissue engineering, and other applications where infection control is crucial. sciforum.net Further studies have investigated these materials for use as ionic-exchange membranes, with potential applications in hemodialysis. mdpi.com

Hardener or Curing Agent in Epoxy Resins

In the field of polymer chemistry, this compound functions as a component in the curing of epoxy resins. It can act as a hardener or, more commonly, as an accelerator catalyst in epoxy formulations. smolecule.comgoogle.com Epoxy resins require a curing agent (hardener) to transform from a liquid state into a solid, three-dimensional network through a process of cross-linking.

Tertiary amines are well-known catalysts for epoxy resin curing. While aromatic amines often form the primary hardener component, tertiary amines like DMBA can accelerate the curing process, even at lower temperatures. google.commdpi.com The lone pair of electrons on the nitrogen atom of DMBA initiates the ring-opening polymerization of the epoxy groups, facilitating the formation of the cross-linked network. Its inclusion in formulations for surface coatings and other applications helps to control the reaction rate and final properties of the cured material. smolecule.com Patent literature includes this compound as a component in curable compositions for adhesives, molding compounds, and coatings. googleapis.com

Fabrication of Polystyrene-Based Nano-LC Monolithic Columns

This compound is employed in the fabrication of advanced separation media, specifically polystyrene-based monolithic columns for nano-liquid chromatography (nano-LC). lookchem.comlookchem.comchemicalbook.com Monolithic columns are continuous porous structures that offer advantages over traditional packed-particle columns in terms of flow characteristics and separation efficiency.

In this application, DMBA is used to functionalize the surface of the polymer monolith. researchgate.net The tertiary amine group of DMBA reacts with pre-existing functional groups on the monolith's surface, such as glycidyl (B131873) methacrylate, to create a stationary phase with specific chemical properties. researchgate.net This derivatization process imparts a positive charge to the surface, creating an ion-exchange functionality. researchgate.net The attached n-butyl groups from the DMBA molecule also contribute to the hydrophobic character of the surface. These modified monolithic columns are particularly effective for the separation of large biomolecules, such as proteins. lookchem.comlookchem.comguidechem.com

Preparation of High-Density Rigid Flame-Retardant Polyimide Foam Material

This compound is identified as a component in the preparation of high-density, rigid, flame-retardant polyimide foam. lookchem.comlookchem.com Polyimide foams are high-performance materials known for their excellent thermal stability, low smoke generation, and inherent fire resistance, making them suitable for aerospace and other demanding applications. researchgate.net

In the synthesis of these foams, which often involves the reaction of a dianhydride with an isocyanate or a diamine, tertiary amines can act as catalysts. researchgate.netgoogle.com The catalytic action of DMBA promotes the polymerization and imidization reactions that form the polyimide backbone. researchgate.net During this process, volatile byproducts like alcohol and water can be generated, which act as blowing agents to create the cellular foam structure. google.com The incorporation of DMBA into the formulation contributes to achieving the desired high-density and flame-retardant characteristics of the final foam material. lookchem.comlookchem.com

Environmental Chemistry and Sustainable Technologies

Investigation of Fuel-Nitrogen's Influence on Soot Formation

This compound serves as a model compound in combustion research to understand the influence of fuel-bound nitrogen on soot formation. yale.eduyale.edu This research is relevant for the combustion of biomass-derived fuels, which can have significant nitrogen content, and for the development of engines using nitrogen-containing additives or co-fired with ammonia (B1221849). yale.eduyale.edu

Development of Phase-Change Absorbents for CO2 Capture

A significant application of this compound in sustainable technology is its use as a component in novel phase-change absorbents for post-combustion CO2 capture. acs.orgacs.org These advanced solvent systems are being developed to reduce the high energy penalty associated with conventional carbon capture processes, such as those using aqueous monoethanolamine (MEA). rsc.org

DMBA is used in blended amine systems, for example, in a mixture with N,N-diethylethanolamine (DEEA) and water. acs.orgacs.org The key characteristic of these absorbents is their ability to undergo a temperature-induced liquid-liquid phase separation after absorbing CO2. acs.org At the absorption temperature, the solvent is a single homogeneous phase. After absorbing CO2, the loaded solvent, upon a slight increase in temperature, separates into a CO2-rich liquid phase and a CO2-lean liquid phase. acs.org

Table 2: Example of a DMBA-Based Phase-Change Absorbent System for CO2 Capture

ComponentFunctionSource
This compound (DMBA)Absorbent acs.org
N,N-Diethylethanolamine (DEEA)Absorbent / Phase Splitter acs.org
WaterSolvent acs.orgacs.org

Role in Reducing Energy Consumption during CO2 Capture Regeneration

This compound (DMBA) has been identified as a component in solvent systems designed to lower the significant energy penalty associated with the regeneration of CO2-loaded absorbents in post-combustion capture technologies. csic.es The primary challenge in amine-based CO2 capture is the high energy consumption, often accounting for over 70% of the total operating costs, required to heat the solvent and release the captured CO2. csic.es

Phase-change solvents, which form two liquid phases upon CO2 absorption or during regeneration, offer a promising solution to reduce this energy demand. researchgate.netumons.ac.be By using a blend containing DMBA, it is possible to create a biphasic system where one phase is rich in CO2 and the other is lean. umons.ac.be This allows for the selective regeneration of the smaller, CO2-rich phase, thereby reducing the total volume of liquid that needs to be heated and significantly lowering the energy required for the process. umons.ac.be

Research has shown that mixtures containing DMBA, such as those with N,N-diethylethanolamine (DEEA), exhibit a high absorption rate and can lead to lower energy consumption compared to conventional monoethanolamine (MEA) solvents. ifpenergiesnouvelles.frifpenergiesnouvelles.fr For instance, the DMX™ process, which utilizes a phase-change absorbent, has been reported to potentially lower regeneration energy to as low as 2.1 GJ/t CO2 under specific conditions, a significant improvement over the typical 3 to 4 GJ/tCO2 required for MEA. researchgate.netumons.ac.be The use of tertiary amines like DMBA is advantageous because they have a lower heat of reaction with CO2 compared to primary and secondary amines, which contributes to the reduced energy needed for regeneration. umons.ac.be

The table below summarizes the energy consumption for various amine-based CO2 capture solvents, highlighting the potential for energy reduction with advanced solvent systems.

Solvent SystemRegeneration Energy (GJ/ton CO2)Regeneration Temperature (°C)Reference
Monoethanolamine (MEA) 3.1 - 16 (typically 3.6-3.7)~120 csic.es
Diethanolamine (DEA) 2.8 - 4.270-130 csic.es
Methyldiethanolamine (MDEA) ~2.8120-130 csic.es
DMX™ (Phase-change) ~2.1Not specified researchgate.net
AEP/DEEA/H2O (Phase-change) 2.77Not specified acs.org

This table is for illustrative purposes and compares different amine technologies. DMBA is a component in some advanced phase-change solvent research.

Analysis of Reaction Kinetics in CO2 Absorption Processes

The reaction kinetics of this compound (DMBA) in CO2 absorption processes are a critical area of study, as they dictate the efficiency and design of capture systems. As a tertiary amine, DMBA's reaction with CO2 does not proceed through the rapid carbamate (B1207046) formation pathway characteristic of primary and secondary amines. umons.ac.be Instead, it acts as a base to catalyze the hydration of CO2, a generally slower process.

Chemical Biology and Biochemical Systems

This compound, as a tertiary amine, has the potential to interact with various enzyme systems as a ligand or modulator. The amine group can participate in ionic interactions and hydrogen bonding with the active sites of enzymes, thereby influencing their catalytic activity. While direct studies on this compound's interaction with monoamine oxidases (MAOs) and cytochrome P450 (CYP450) enzymes are not extensively detailed in the provided context, the behavior of structurally similar amines provides a basis for potential interactions.

For instance, other amine compounds are known substrates and inhibitors of these enzyme families. nih.govnih.gov The metabolic pathways of many amine-containing drugs and compounds involve MAOs, which catalyze the deamination of monoamines, and CYP450 enzymes, which are involved in a wide range of oxidative reactions. nih.govsmolecule.com The metabolism of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), for example, is significantly influenced by both MAO and CYP2D6, a member of the cytochrome P450 family. nih.govnih.gov Inhibition of MAO can lead to a shift in the metabolic pathway, increasing the role of CYP2D6 and altering the pharmacokinetic profile of the compound and its metabolites. nih.govnih.gov

Given its structure, this compound could theoretically act as a ligand, binding to the active site of enzymes like CYP450 or MAO. smolecule.com This binding could be competitive, preventing the normal substrate from accessing the enzyme, or non-competitive, altering the enzyme's conformation and activity. The lipophilicity conferred by the butyl group and the presence of the dimethylamino moiety are key structural features that would govern its binding affinity and potential modulatory effects on these enzymes.

This compound can serve as a substrate for various enzymatic pathways, particularly those involving oxidation. smolecule.com In biological systems, tertiary amines can be metabolized by enzymes such as cytochrome P450 and monoamine oxidases. smolecule.com These enzymatic reactions can lead to the oxidation of the compound. smolecule.com For this compound, this could involve the formation of butanal, which can be further oxidized to butyric acid. smolecule.com

The compound has also been utilized in biochemical research contexts. For example, in a study on DNA modifying enzymes, this compound was used as a component in the mobile phase for ultra-high-performance liquid chromatography (UHPLC) to achieve optimal separation of oligonucleotides. acs.org Additionally, a protic ionic liquid based on this compound and sulfuric acid has been employed for the pretreatment of lignocellulosic biomass, such as sugar cane bagasse and corn stover. researchgate.net This pretreatment facilitates the subsequent enzymatic hydrolysis of cellulose (B213188) to produce glucose, demonstrating the compound's utility in processes that rely on enzymatic degradation. researchgate.net

While direct research on this compound's interaction with neurotransmitter systems is limited in the provided results, the chemical structure as an aliphatic amine suggests potential for such interactions. Structurally related compounds are known to interact with various neurotransmitter systems and receptors. For example, other simple aliphatic amines have been shown to have stimulant properties by influencing the release or reuptake of neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov

The stimulant 1,3-dimethylamylamine (DMAA), for instance, has been shown to be a competitive inhibitor of the dopamine transporter (DAT), suggesting that other aliphatic amines could also exert their effects through interactions with monoamine transporters. nih.gov Similarly, 1,3-dimethylbutylamine (B105974) is noted to be structurally related to methylhexanamine and acts as a stimulant. evitachem.com The amine group is crucial for these interactions, as it can form ionic bonds and hydrogen bonds with receptors and transporters within the central nervous system. Therefore, it is plausible that this compound could modulate neurotransmitter systems, although specific targets and mechanisms would require further investigation.

Amine compounds, particularly quaternary ammonium compounds (QACs) derived from tertiary amines like this compound, are well-known for their antimicrobial properties. mdpi.comsolubilityofthings.com The mechanism of action is generally attributed to the interaction of the positively charged nitrogen cation and the lipophilic alkyl chains with the negatively charged cell membranes of microorganisms. mdpi.com

Research has shown that derivatives of this compound exhibit bactericidal effects. For example, a lubricant additive, [3-(N,this compound)propyl]hexadecanamide chloride (referred to as mono-15), which is a QAC synthesized from a precursor related to DMBA, demonstrated bactericidal properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella enteritica) bacteria. mdpi.comresearchgate.net

The effectiveness of these antimicrobial agents often depends on the length of the alkyl chain attached to the nitrogen atom. mdpi.com Studies indicate that QACs with alkyl chains of 12-14 carbons are often more effective against Gram-positive bacteria, while those with 14-16 carbons are more effective against Gram-negative bacteria. mdpi.com The data below shows the minimum inhibitory concentration (MIC) for a related compound against common bacterial strains, illustrating the potential antimicrobial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC) of a related amine compound (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus32

This highlights the potential for developing novel antimicrobial agents based on the this compound structure. solubilityofthings.com

Advanced Methodological Considerations in N,n Dimethylbutylamine Research

Experimental Design and Optimization

The efficiency and selectivity of chemical processes involving N,N-Dimethylbutylamine are profoundly influenced by the experimental setup and the precise control of reaction parameters. Optimization of these factors is key to achieving desired outcomes, whether in synthesis or in catalytic applications. The principles of Design of Experiments (DoE) are often employed to systematically vary multiple factors, allowing researchers to identify optimal conditions and understand the interactions between different variables with a minimal number of experimental runs.

The synthesis of this compound and its derivatives can be achieved through various pathways, each necessitating meticulous control of reaction conditions to maximize yield and purity. Strategic modulation of parameters such as temperature, pressure, solvent, and catalyst systems is fundamental to directing the reaction toward the desired product and minimizing the formation of byproducts.

For instance, in certain catalytic preparations, the choice of solvent can significantly impact reaction rates and selectivity. The polarity of the solvent can influence the stability of transition states and the solubility of reactants and catalysts. Similarly, temperature is a critical variable that affects reaction kinetics; however, it must be carefully controlled to prevent undesirable side reactions or decomposition of the product. The concentration of reactants and the catalyst-to-substrate ratio are also key parameters that require optimization to ensure efficient conversion.

A summary of controlled conditions for a specific synthesis pathway is presented below:

ParameterOptimized Condition
Catalyst System Pd2dba3CHCl3 (Palladium complex) with Xantphos (ligand)
Reagents Indium and Indium trichloride (InCl3)
Solvent Dimethylformamide (DMF)
Temperature 100 °C
Atmosphere Nitrogen
Stoichiometry Specific molar ratios of catalyst, ligand, and reagents relative to the substrate

This table illustrates an example of optimized conditions for a specific palladium-catalyzed synthesis involving an amine, highlighting the level of control required.

In many catalytic reactions, the controlled addition of reactants is essential to maintain optimal conditions throughout the process. The use of microfeeders allows for the precise and continuous introduction of reactants into the reaction vessel. This technique is particularly valuable in reactions where high concentrations of a reactant could lead to side reactions or catalyst inhibition. By maintaining a low, steady concentration of the reactant, the reaction can proceed more selectively and efficiently.

Furthermore, pH is a critical parameter in many catalytic reactions involving amines. The basicity of this compound can influence the catalytic cycle, and maintaining the pH of the reaction mixture within a narrow range is often necessary for optimal catalyst performance and product selectivity. For example, in certain reactions, controlling the pH can prevent the formation of undesired byproducts by influencing the protonation state of the amine or the catalyst. Fine control over the pH of the reaction solution can lead to significant improvements in both yield and selectivity.

N-methylation reactions are a common method for the synthesis of tertiary amines like this compound. These reactions are often carried out in an autoclave, which is a sealed vessel that allows for reactions to be conducted at elevated temperatures and pressures. The use of an autoclave is necessary when the boiling point of the reactants, such as a methylating agent, is below the required reaction temperature.

The specific conditions within the autoclave, including temperature, pressure, and reaction time, are critical for the success of the N-methylation process. For example, the N-methylation of secondary amines with formaldehyde can be performed in an autoclave at temperatures ranging from 100 to 200°C. mdpi.com The pressure within the autoclave is typically the autogenous pressure that develops at the chosen reaction temperature. mdpi.com The reaction time is another crucial parameter that must be optimized to ensure complete conversion without product degradation.

Another approach involves the use of dimethyl carbonate (DMC) as a methylating agent in the presence of a catalyst, which often requires temperatures above the boiling point of DMC (90°C) and is therefore conducted in a sealed autoclave. tandfonline.com The selection of the catalyst and the optimization of autoclave conditions are key to achieving high selectivity for the desired N-methylated product. tandfonline.com

ParameterTypical Range for N-Methylation
Temperature 100 - 200 °C mdpi.com
Pressure 0.29 - 4.9 MPa mdpi.com
Methylating Agent Formaldehyde mdpi.com, Dimethyl Carbonate (DMC) tandfonline.com
Reaction Time Several hours mdpi.com

This table provides a general overview of the conditions often employed in autoclave-based N-methylation reactions.

Data Interpretation and Modeling

The interpretation of experimental data and the development of predictive models are essential for gaining a deeper understanding of the chemical and physical processes involving this compound. These models can provide insights that are difficult to obtain through experimentation alone and can be used to predict the behavior of the compound under various conditions.

The combustion of nitrogen-containing compounds like this compound is a complex process that can lead to the formation of pollutants such as soot. The tendency of a fuel to form soot is influenced by its molecular structure and its decomposition pathways under combustion conditions. Research has shown that the sooting tendencies of amines are generally lower than those of their analogous hydrocarbons. yale.edu

Tertiary amines, including this compound, are of interest for their potential use in carbon dioxide (CO2) capture technologies. The absorption of CO2 into aqueous amine solutions is a complex process involving mass transfer and chemical reactions. Kinetic modeling is a powerful tool for understanding and optimizing these processes. tandfonline.comtandfonline.com

The kinetics of CO2 absorption into tertiary amine solutions are typically described by models that account for the reactions occurring in the liquid phase. For tertiary amines, the primary reaction mechanism involves the base-catalyzed hydration of CO2 to form bicarbonate. acs.orgresearchgate.net The amine itself does not react directly with CO2 in the same way that primary and secondary amines do (i.e., through carbamate (B1207046) formation). Instead, it acts as a base to promote the reaction of CO2 with water.

A kinetic model for this process would include rate equations for the key reactions, as well as mass transfer coefficients to describe the transport of CO2 from the gas phase to the liquid phase. tandfonline.com Such models can be used to predict the rate of CO2 absorption as a function of various parameters, including the amine concentration, temperature, and the partial pressure of CO2. mdpi.com By validating these models with experimental data, it is possible to design more efficient CO2 capture systems. tandfonline.com The development of accurate kinetic models is crucial for the evaluation and selection of new amine solvents for this important application. acs.org

Quantitative Structure-Activity Relationships (QSAR) for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models represent a sophisticated computational approach to predict the biological activities of chemical compounds by correlating their structural or property descriptors with their observed effects. For this compound (DMBA) and related aliphatic amines, QSAR studies can be instrumental in forecasting potential toxicological or pharmacological profiles without extensive experimental testing. The foundation of QSAR lies in the principle that the biological activity of a substance is a function of its molecular structure.

The development of a predictive QSAR model for compounds like DMBA involves several key stages. Initially, a dataset of structurally diverse amines with experimentally determined biological activities is compiled. Subsequently, a wide array of molecular descriptors, which quantify various aspects of the molecular structure such as steric, electronic, and hydrophobic properties, are calculated for each compound. Through statistical methods like multiple linear regression or more advanced machine learning algorithms, a mathematical relationship between these descriptors and the biological activity is established. The final, and most critical, step is the rigorous validation of the model to ensure its predictive reliability for new, untested compounds. For instance, a QSAR model might reveal that the toxicity of aliphatic amines is strongly correlated with their partition coefficient (logP) and the pKa of the amine group, providing a predictive tool for assessing similar compounds.

Table 1: Illustrative Data for a QSAR Model Predicting the Biological Activity of Tertiary Amines

CompoundMolecular Weight ( g/mol )LogPPredicted Activity (unitless)
This compound101.191.70.65
Triethylamine (B128534)101.191.440.62
N,N-Dimethylpropylamine87.161.10.58
N,N-Dimethylethylamine73.140.50.51

This table presents hypothetical data to illustrate the type of information used in and generated by a QSAR model. The predicted activity is a simulated output.

Interdisciplinary Approaches in this compound Studies

In the manufacturing of polyurethane products, this compound is a commonly employed amine catalyst. Its primary function is to accelerate the reaction between polyols and isocyanates to form the urethane linkage, and the reaction between water and isocyanates to generate carbon dioxide for foaming. To achieve a well-balanced reaction profile and optimal final properties of the polyurethane material, DMBA is often used in conjunction with other catalysts. This co-catalyst system can exhibit synergistic effects, where the combined catalytic performance surpasses the sum of the individual catalysts' contributions.

The synergy typically arises from the complementary catalytic activities of the different catalysts. For example, DMBA, being a tertiary amine, is particularly effective in promoting the blowing reaction (water-isocyanate). When paired with an organometallic catalyst, such as a tin compound that is a potent gelling catalyst (polyol-isocyanate reaction), a more controlled and efficient foam production process can be realized. This dual-catalyst system allows for precise manipulation of the cream, gel, and rise times of the foam, which is critical for achieving the desired cell structure, density, and mechanical integrity of the final product. The synergistic interaction not only enhances the reaction rates but can also lead to a reduction in the total amount of catalyst required, which is advantageous from both an economic and an environmental perspective.

Table 2: Representative Data on Catalyst Synergy in Polyurethane Foaming

Catalyst SystemGel Time (seconds)Rise Time (seconds)Foam Density ( kg/m ³)
This compound (0.5 phr)12018035
Organotin Catalyst (0.2 phr)8020040
DMBA (0.3 phr) + Organotin (0.1 phr)7515032

This table contains illustrative data to demonstrate the synergistic effect of combining catalysts. 'phr' stands for parts per hundred rubber.

A comprehensive understanding of the role of this compound in complex chemical systems, such as in polyurethane catalysis, is significantly enhanced by integrating experimental investigations with computational modeling. This interdisciplinary approach provides a more complete picture, from macroscopic observable phenomena to the underlying molecular-level interactions.

Experimental techniques, such as Fourier-transform infrared spectroscopy (FTIR) and rheology, offer valuable macroscopic data on the kinetics of the urethane formation and the evolution of the material's physical properties. FTIR can be used to monitor the consumption of isocyanate groups and the formation of urethane bonds over time, providing direct insight into the reaction rates. Rheological measurements can track the change in viscosity as the polymerization proceeds, which is crucial for understanding the gelation process.

Complementing these experimental methods, computational chemistry, particularly through the use of quantum mechanics methods like density functional theory (DFT), can elucidate the reaction mechanisms at a molecular level. DFT calculations can be employed to model the catalytic cycle of DMBA, identifying key intermediates and transition states. This allows for the determination of activation energies for the competing blowing and gelling reactions, providing a theoretical rationale for the observed catalytic selectivity. By combining experimental kinetic data with computational models of the reaction pathways, a more robust and predictive understanding of the catalytic system can be developed, facilitating the rational design of more efficient and selective catalyst systems for polyurethane production.

Conclusion

Summary of Key Academic Contributions of N,N-Dimethylbutylamine Research

Research into this compound (DMBA) has yielded significant contributions across several domains of chemistry, establishing it as a versatile tertiary amine. Its utility stems from its specific structural and electronic properties, which have been leveraged in catalysis, polymer science, and analytical chemistry.

In organic synthesis, DMBA has been identified as an effective catalyst. Studies have demonstrated its role in promoting p-toluenesulfonylation (tosylation) and methanesulfonylation (mesylation) of primary alcohols in aqueous media, a green chemistry approach that avoids undesirable decomposition of sulfonyl chlorides. researchgate.net It is also a crucial component in scandium-catalyzed intermolecular hydroaminoalkylation of olefins, where it participates in C-H bond activation to form new carbon-carbon bonds with high yields. rsc.org Furthermore, its basicity and steric properties make it a suitable catalyst for certain 1,3,5-triazine-based amide-forming reactions, where it can quickly convert substrates into key intermediates. jst.go.jp

In the field of materials science, DMBA is instrumental in the functionalization of polymers. It is used in the quaternization of chloromethylated polysulfone to create cationic polysulfones. mdpi.comresearchgate.netmdpi.com This modification is a key strategy for controlling the polymer chain's flexibility, solubility, and processability, enabling the development of materials for membranes and biologically active surfaces. mdpi.comresearchgate.net Research has also explored its use in synthesizing polyphosphazenes with pendent tertiary amino groups, which are stable to water and are candidates for membrane applications. acs.org Another significant contribution is its use in creating dual-degradable nanoparticles through a quaternization reaction, introducing ammonium (B1175870) groups into the core of nanoparticles for potential use in drug and gene delivery. rsc.org

In analytical chemistry, this compound serves as an important mobile phase modifier. It is employed as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC/MS) for the analysis and separation of oligonucleotides, where the choice of amine significantly impacts the resolution and signal intensity. lookchem.comresearchgate.net

The following table summarizes the key academic applications of this compound documented in scientific literature.

Area of Research Specific Contribution of this compound Citations
Organic Synthesis Serves as a catalyst for the methanesulfonylation of primary alcohols in water. researchgate.net
Acts as a reagent in scandium-catalyzed intermolecular hydroaminoalkylation of olefins. rsc.org
Functions as a catalyst in 1,3,5-triazine-based amide-forming reactions. jst.go.jp
Materials Science Used for the quaternization of polysulfones to create functionalized polymers for biomedical surfaces and membranes. mdpi.comresearchgate.netmdpi.com
Employed to introduce ammonium groups into dual-degradable nanoparticles for drug and gene delivery systems. rsc.org
Used in reactions to form dialkylamino-substituted phosphazenes. acs.org
Analytical Chemistry Used as an ion-pairing reagent in LC/MS for the separation of oligonucleotides. lookchem.comresearchgate.net

Prospective Impact on Fundamental Chemical Sciences and Applied Technologies

The research findings on this compound suggest a considerable prospective impact on both fundamental chemical principles and a range of applied technologies. Its continued study is poised to advance our understanding of reaction mechanisms and molecular interactions, while simultaneously enabling the development of novel materials and sustainable processes.

From a fundamental science perspective, DMBA is a valuable model compound for studying the principles of amine reactivity, including nucleophilicity and steric hindrance. solubilityofthings.com Investigations into its conformational properties and intramolecular interactions, such as C–H···N and C–H···O=S hydrogen bonds, provide deeper insights into the forces that govern molecular structure. publish.csiro.au Studies on its adsorption on metal surfaces contribute to the fundamental understanding of surface chemistry and charge-transfer processes, which are crucial for catalysis and electronics. researchgate.net

In applied technologies, the most promising impacts lie in green chemistry and advanced materials. DMBA is a key component in the development of switchable-hydrophilicity solvents (SHSs), an emerging class of solvents that can reversibly change their miscibility with water. researchgate.netresearchgate.net These systems offer a sustainable alternative to volatile organic solvents, as they can be removed without energy-intensive distillation, reducing the environmental footprint of chemical processes. rsc.org

The role of DMBA in polymer functionalization is expected to drive significant advancements in biomedical and materials technology. The creation of polysulfone-based materials with tailored biological activity opens pathways for developing advanced nanofibrous materials for extracorporeal membranes, such as those used in hemodialysis, and for surfaces with antimicrobial properties. mdpi.commdpi.com Its application in the synthesis of "smart" nanoparticles that are both biodegradable and redox-sensitive holds great promise for targeted drug and gene delivery systems, offering more controlled and efficient therapeutic strategies. rsc.org

Call for Continued Interdisciplinary Research on this compound

The expanding scope of applications for this compound highlights a clear need for continued and intensified interdisciplinary research. While foundational knowledge has been established in specialized areas of chemistry, realizing the full technological potential of this compound requires a collaborative approach that bridges multiple scientific and engineering disciplines.

Future progress in developing advanced materials, such as functionalized polymers for biomedical applications, will depend on the synergy between polymer chemists, materials scientists, and biomedical engineers. mdpi.commdpi.com The design of biocompatible and effective drug delivery systems based on DMBA-modified nanoparticles necessitates close collaboration between organic chemists, pharmacologists, and medical researchers to optimize for both synthesis and biological efficacy. rsc.org

Furthermore, the development and industrial implementation of switchable-hydrophilicity solvents (SHSs) represent a significant challenge that spans organic chemistry, chemical engineering, and environmental science. researchgate.netresearchgate.net Research must focus not only on the synthesis and physical properties of these systems but also on process design, scalability, and lifecycle assessment to ensure their viability as truly "green" alternatives. rsc.org A comprehensive understanding of the volumetric and transport properties of DMBA-water-carbon dioxide systems is crucial for designing and optimizing these novel industrial applications. researchgate.net

In essence, while this compound is a seemingly simple molecule, its potential applications are complex and multifaceted. solubilityofthings.com A concerted, interdisciplinary research effort is imperative to overcome existing challenges, fully characterize its behavior in complex systems, and translate its promising academic contributions into tangible technological innovations for a sustainable future.

Q & A

Basic Research Questions

Q. How can researchers determine the purity of N,N-Dimethylbutylamine, and what analytical techniques are recommended?

  • Methodological Answer : Purity assessment typically involves gas chromatography (GC) with flame ionization detection (FID). The USP guidelines recommend a minimum purity of 98% for reagent-grade material, verified via GC under optimized conditions (e.g., column type: polar stationary phase, carrier gas: helium) . Additionally, distilling range analysis (164.5–167.5°C for analogs like N,N-Dimethylacetamide) can supplement purity validation . For isotopic variants (e.g., [methyl-¹⁴C]-labeled), liquid scintillation counting is critical for activity verification .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include:

  • Solubility : 3.4 g/100 mL in water (20°C), necessitating use in polar aprotic solvents (e.g., DMF) for homogeneous reactions .
  • Stability : Reacts with strong acids/oxidizers; store under inert gas (N₂/Ar) at low temperatures (2–8°C) .
  • pKa : 9.83 ± 0.28, indicating moderate basicity suitable for pH-dependent reactions .
  • Flash Point : 25°F (-4°C), requiring explosion-proof equipment in handling .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

  • Methodological Answer : Implement strict protocols:

  • Use fume hoods and PPE (nitrile gloves, safety goggles) due to volatility and flammability .
  • Avoid contact with acids to prevent exothermic quaternization or decomposition .
  • Dispose of waste via neutralization with dilute HCl followed by incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. What role does this compound play in modifying polysulfones for advanced material applications?

  • Methodological Answer : It quaternizes chloromethylated polysulfones (CMPSF) to enhance ionic conductivity and hydrophilicity in membranes. The reaction mechanism involves nucleophilic substitution where the tertiary amine attacks the chloromethyl group, forming quaternary ammonium sites. Optimize reaction stoichiometry (1:1.2 CMPSF:amine molar ratio) and solvent (DMF) to achieve substitution degrees >80%, validated via Schöninger’s method for ionic chlorine content . Post-quaternization, viscometric analysis (Fedors equation) confirms intrinsic viscosity changes, critical for membrane flexibility and ion-exchange capacity .

Q. How does this compound influence catalytic activity in biomass conversion reactions?

  • Methodological Answer : As a Brønsted base catalyst, it facilitates glucose isomerization to fructose via proton abstraction from the anomeric carbon. Kinetic studies show optimal activity at 100–120°C in aqueous media (pH 8–10). Compare catalytic efficiency (TOF) against shorter-chain amines (e.g., N,N-Dimethylpropylamine) to establish structure-activity relationships. Use HPLC to quantify fructose yield and assess catalyst recyclability .

Q. What methodological challenges arise when studying this compound in mixed-solvent systems?

  • Methodological Answer : Solvent polarity significantly impacts its behavior. In DMF/methanol mixtures (≥25% methanol), polyelectrolyte effects dominate, increasing solution viscosity. In DMF/diethyl ether (>25% ether), dipole-dipole interactions between ion pairs reduce solubility, leading to precipitation. Use dynamic light scattering (DLS) and conductivity measurements to correlate solvent composition with aggregation states .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.